5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVNGFIKXKPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The triazine moiety can participate in condensation reactions with amines and alcohols.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Condensation Reactions: Reagents such as DCC, NMM, and THF are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and amino derivatives.
Condensation Reactions: Products include amides and esters.
Oxidation and Reduction Reactions: Products include oxidized or reduced furan derivatives.
Scientific Research Applications
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function .
Comparison with Similar Compounds
(a) 5-Bromo-N-(5,5-Dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Molecular Formula : C₁₆H₁₂BrN₃O₄S
- Key Features: Replaces the triazinylmethyl group with a sulfone-containing thieno-pyrazol moiety.
- Impact: The sulfur atom and fused thieno-pyrazol system increase molecular polarity and hydrogen-bonding capacity compared to the triazine-based compound. This may enhance binding to biological targets like enzymes but reduce lipophilicity, affecting membrane permeability .
(b) N-(((4,6-Dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide (Cinosulfuron)
- Molecular Formula : C₁₅H₁₈N₆O₇S
- Key Features : Shares the 4,6-dimethoxy-triazine core but incorporates a sulfonamide linker and benzene ring.
- Application : Used as a herbicide, highlighting the role of triazine derivatives in agrochemicals. The sulfonamide group enhances soil mobility, whereas the carboxamide in the target compound may improve stability in biological systems .
(c) 5-Bromo-N-(2-(5-(3-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Molecular Formula : C₂₀H₁₈BrN₅O₃
- Key Features: Substitutes the triazine with a pyrazolo-pyrimidinone scaffold.
- The higher molecular weight (456.3 vs. ~420–422 for the target compound) may reduce metabolic clearance rates .
Table 1: Comparative Analysis of Key Compounds
Synthesis Notes:
- The target compound is synthesized via triethylamine-mediated coupling of 2-chloro-4,6-dimethoxy triazine with α-amino acids under mild conditions (1,4-dioxane/water, room temperature) .
- In contrast, sulfonamide analogues like cinosulfuron require sulfonyl chloride intermediates, which are more reactive but less stable .
Biological Activity
5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a furan ring linked to a triazine moiety, which is known for its ability to interact with biological targets. The presence of bromine and methoxy groups enhances its chemical reactivity and biological profile.
Molecular Formula : C12H13BrN4O3
Molecular Weight : 328.16 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress.
Antiviral Activity
Recent investigations into the antiviral properties of triazine derivatives suggest that they may inhibit viral replication by disrupting viral entry or assembly. For example, compounds similar to this compound have been evaluated against HIV and influenza viruses.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Nucleic Acid Interference : Its structure allows for potential interactions with DNA/RNA synthesis processes.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
